N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H28ClN5O4 and its molecular weight is 485.97. The purity is usually 95%.
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Mechanism of Action
Target of Action
MLS000086795, also known as N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide or SMR000022823, is an atypical antipsychotic . The primary targets of this compound are Dopamine-2 (D2), 5-HT2A, and 5-HT7 receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Mode of Action
MLS000086795 interacts with its targets by binding with high affinity to Dopamine-2 (D2), 5-HT2A, and 5-HT7 receptors . This compound acts as an antagonist, blocking the activity of these receptors . The antagonism of serotonin receptors can improve negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics .
Biochemical Pathways
The interaction of MLS000086795 with its targets affects several biochemical pathways. By blocking D2, 5-HT2A, and 5-HT7 receptors, this compound can alter the balance of neurotransmitters in the brain, particularly dopamine and serotonin . This can lead to changes in mood, cognition, and behavior, which are often disrupted in conditions such as schizophrenia and bipolar disorder .
Result of Action
The molecular and cellular effects of MLS000086795’s action primarily involve changes in neurotransmitter activity. By blocking D2, 5-HT2A, and 5-HT7 receptors, MLS000086795 can alter the signaling of dopamine and serotonin in the brain . This can lead to improvements in the symptoms of conditions like schizophrenia and bipolar disorder .
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN5O4/c1-34-14-13-30-23(32)20-6-5-17(15-21(20)27-24(30)33)22(31)26-7-8-28-9-11-29(12-10-28)19-4-2-3-18(25)16-19/h2-6,15-16H,7-14H2,1H3,(H,26,31)(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVZMBHNSYAYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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